![molecular formula C14H13BrFNO B2374692 4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol CAS No. 868256-59-1](/img/structure/B2374692.png)

4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

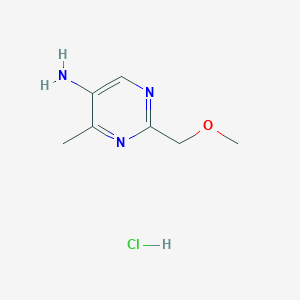

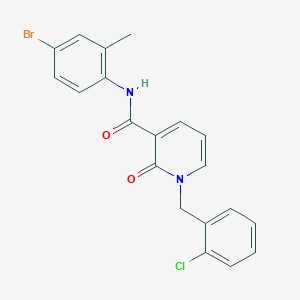

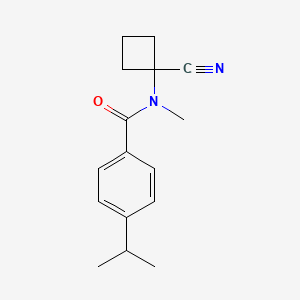

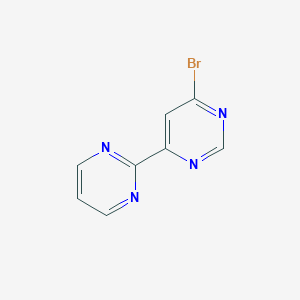

“4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C14H13BrFNO . It has a molecular weight of 310.17 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for the compound is1S/C14H13BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 310.17 . The InChI code for the compound is1S/C14H13BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study by Sun Ducheng (2012) in "Chemical Reagents" discussed the synthesis of related compounds through cyclization reactions. This research indicates a potential application in the synthesis of complex organic molecules (Sun Ducheng, 2012).

- Takjoo et al. (2013) in "Journal of Coordination Chemistry" explored the structural and thermal analysis of copper(II) and oxido-vanadium(IV) complexes involving similar compounds. This suggests its utility in creating metal complexes with unique properties (Takjoo et al., 2013).

Molecular Studies and Computational Analysis

- H. Tanak (2019) conducted a study featured in the "4th International Symposium on Innovative Approaches in Engineering and Natural Sciences Proceedings" that examined the molecular structure and electrostatic potential of a similar compound, highlighting its potential as a multidentate ligand in metal complexes (H. Tanak, 2019).

- In "Applied Organometallic Chemistry," Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their transition metal complexes, providing insight into its application in creating structures with antibacterial and antifungal properties (Chohan & Shad, 2011).

Photodynamic Therapy and Cancer Treatment

- A 2020 study by Pişkin, Canpolat, and Öztürk in the "Journal of Molecular Structure" discussed the synthesis of zinc phthalocyanine derivatives for photodynamic therapy applications, indicating potential use in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Applications in Material Science

- Kaya and Aydın (2011) in "Polymers for Advanced Technologies" synthesized a novel Schiff base and its metal complex, highlighting applications in creating materials with unique thermal, optical, and electrochemical properties (Kaya & Aydın, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been used in the preparation of sodium-dependent glucose co-transporter 2 (sglt2) inhibitors , suggesting potential targets in glucose metabolism.

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. This process involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .

Biochemical Pathways

Based on its potential use in the synthesis of sglt2 inhibitors , it may influence pathways related to glucose metabolism and transport.

Result of Action

If it indeed plays a role in the synthesis of sglt2 inhibitors , its action could potentially lead to decreased reabsorption of glucose in the kidneys, thereby lowering blood glucose levels.

Propiedades

IUPAC Name |

4-bromo-2-[(5-fluoro-2-methylanilino)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFNO/c1-9-2-4-12(16)7-13(9)17-8-10-6-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCAOLXIXWMDTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NCC2=C(C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Spiro[2.4]heptan-7-ylacetaldehyde](/img/structure/B2374615.png)

![1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2374616.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2374622.png)

![N,N-bis(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2374623.png)

![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile](/img/structure/B2374626.png)

![3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2374627.png)

![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2374630.png)